(S)-(+)-Methyl glycidyl ether

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-(methoxymethyl)oxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O2/c1-5-2-4-3-6-4/h4H,2-3H2,1H3/t4-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKMJVFRMDSNFRT-SCSAIBSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC[C@@H]1CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30426299 | |

| Record name | (S)-(+)-Methyl glycidyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30426299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

88.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64491-68-5 | |

| Record name | (S)-(+)-Methyl glycidyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30426299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-(+)-Glycidyl methyl ether | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(S)-(+)-Methyl glycidyl ether chemical properties

An In-Depth Technical Guide to the Chemical Properties and Applications of (S)-(+)-Methyl Glycidyl Ether

Introduction

This compound, systematically named (2S)-2-(methoxymethyl)oxirane, is a chiral epoxide that has emerged as a critical building block in modern organic and medicinal chemistry.[1][] Its unique combination of a stereodefined center, a reactive oxirane ring, and a methoxy group makes it an invaluable synthon for introducing specific structural motifs into complex molecules.[] This guide provides an in-depth exploration of its chemical properties, reactivity, and applications, with a focus on its role in pharmaceutical development and advanced materials science. As a chiral intermediate, it offers a pathway to enantiomerically pure compounds, a cornerstone of contemporary drug design.[3][4]

Core Physicochemical and Stereochemical Properties

The utility of this compound begins with its fundamental molecular characteristics. The presence of a single, defined stereocenter at the C2 position of the oxirane ring is paramount, dictating the downstream stereochemistry of its reaction products.

Molecular Structure

The molecule consists of a three-membered epoxide ring with a methoxymethyl substituent. The "(S)" designation indicates the specific spatial arrangement of this substituent, which is crucial for its application in asymmetric synthesis.

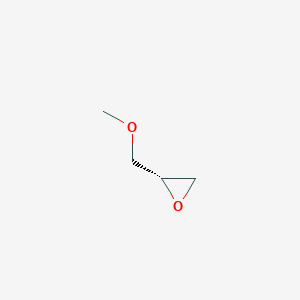

Caption: Structure of this compound.

Physicochemical Data

A summary of key physical and chemical properties is essential for experimental design, including solvent selection, reaction temperature, and purification methods. The data below has been consolidated from various chemical suppliers and databases.

| Property | Value | Source(s) |

| Molecular Formula | C₄H₈O₂ | [1][][5][6] |

| Molecular Weight | 88.11 g/mol | [1][5][6][7] |

| CAS Number | 64491-68-5 | [1][5][8] |

| Appearance | Colorless clear liquid | [5][9] |

| Density | 0.982 g/mL at 25 °C | [][8] |

| Boiling Point | 110-111 °C | [8] |

| Flash Point | 17 °C (62.6 °F) - closed cup | [9] |

| Refractive Index (n20/D) | 1.405 | [8] |

| Optical Rotation ([α]20/D) | +12° to +15° (neat) | [5] |

| Water Solubility | Soluble | [9][10] |

Synthesis and Manufacturing

While numerous methods exist for the synthesis of generic glycidyl ethers, producing the enantiomerically pure (S)-isomer requires a stereocontrolled approach.[11] The most common industrial strategy involves the reaction of a chiral precursor with epichlorohydrin.

A prevalent method involves starting with a chiral 3-carbon synthon, such as (S)-glycidol, and subsequently methylating the hydroxyl group. Alternatively, asymmetric epoxidation of an appropriate allyl ether can yield the desired chiral epoxide. A general, solvent-free approach for glycidyl ether synthesis involves reacting an alcohol with epichlorohydrin in the presence of an alkali metal hydroxide and a phase-transfer catalyst.[11] Achieving high enantiomeric excess is the critical objective, as this purity is transferred to the final active pharmaceutical ingredient (API).

Chemical Reactivity: The Epoxide Ring-Opening

The cornerstone of this compound's utility is the high reactivity of its strained three-membered epoxide ring.[5] This ring is susceptible to attack by a wide range of nucleophiles, leading to the formation of functionalized 1,2-propanediol derivatives. This ring-opening reaction is the primary transformation used to incorporate the chiral (S)-1-methoxy-2-hydroxypropyl moiety into a target molecule.

Mechanism and Regioselectivity

The outcome of the ring-opening reaction is dictated by the reaction conditions, specifically the pH. The choice between acidic and basic/nucleophilic conditions determines which of the two epoxide carbons is attacked, a concept known as regioselectivity.

-

Basic or Nucleophilic Conditions: Under basic or neutral conditions, the reaction proceeds via an SN2 mechanism. The nucleophile attacks the less sterically hindered carbon atom (C3). This is the preferred pathway for achieving high regioselectivity.

-

Acidic Conditions: In the presence of an acid catalyst, the epoxide oxygen is first protonated, activating the ring. The nucleophile then attacks the more substituted carbon (C2), which can better stabilize the partial positive charge that develops in the transition state. This pathway can sometimes lead to a mixture of regioisomers or racemization, making it less predictable for preserving stereochemistry.

Caption: Regioselectivity in the ring-opening of (S)-Methyl Glycidyl Ether.

Applications in Drug Development and Polymer Science

The true value of this compound is realized in its application as a versatile chiral building block.[][5]

Chiral Intermediate for APIs

In drug development, the three-dimensional structure of a molecule is intrinsically linked to its biological activity. This compound provides a reliable method for introducing a specific stereocenter, which is often a critical component of a pharmacophore. Its use allows for the synthesis of enantiomerically pure drugs, which can lead to:

-

Enhanced Potency: The desired enantiomer fits the biological target more effectively.

-

Reduced Side Effects: The other enantiomer is often inactive or may cause undesirable off-target effects.

-

Improved Pharmacokinetic Profiles: The methoxy group can modulate properties like solubility and metabolic stability, which is a key strategy in lead optimization.[12]

Monomer for Functional Polymers

Beyond small molecules, this compound serves as a monomer in ring-opening polymerization to create functional polyethers.[13][14] The resulting polymers, such as poly(methyl glycidyl ether), possess a polyether backbone analogous to biocompatible polymers like PEG but with chiral pendant methoxy groups.[13] These polymers have tunable properties and are explored for applications in:

-

Drug Delivery Systems: Creating specialized block copolymers for encapsulating and delivering therapeutic agents.[15][16]

-

Biomaterials: Synthesizing biocompatible hydrogels and materials with controlled thermal responses.[13]

Experimental Protocol: Nucleophilic Ring-Opening with an Amine

This section provides a representative, self-validating protocol for the reaction of this compound with a primary amine under basic conditions. The causality for each step is explained to ensure reproducibility and understanding.

Workflow Overview

Caption: Experimental workflow for a typical amine ring-opening reaction.

Step-by-Step Methodology

-

Reaction Setup:

-

To a round-bottom flask equipped with a magnetic stir bar, add the primary amine (1.0 equivalent).

-

Dissolve the amine in a suitable protic solvent, such as ethanol or isopropanol (approx. 0.5 M concentration). Causality: Protic solvents facilitate the proton transfer needed after the ring-opening.

-

Place the flask under an inert atmosphere (e.g., nitrogen or argon) and cool to 0 °C in an ice bath. Causality: An inert atmosphere prevents side reactions with atmospheric components. Cooling is critical to manage the initial exotherm of the reaction.

-

-

Addition of Epoxide:

-

Add this compound (1.05 equivalents) to the stirred amine solution dropwise via a syringe over 15-20 minutes.

-

Causality: A slight excess of the epoxide ensures full consumption of the potentially more valuable amine. Dropwise addition prevents a dangerous temperature spike.

-

-

Reaction Monitoring:

-

After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

-

Stir for 12-24 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed.

-

Causality: Monitoring ensures the reaction is stopped at the optimal time, maximizing yield and minimizing byproduct formation.

-

-

Aqueous Workup:

-

Once complete, concentrate the reaction mixture under reduced pressure to remove the solvent.

-

Redissolve the residue in an organic solvent immiscible with water (e.g., ethyl acetate).

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Causality: The wash steps remove any unreacted starting materials, salts, and other water-soluble impurities.

-

-

Purification:

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the resulting crude oil or solid by flash column chromatography on silica gel to yield the pure amino alcohol product.

-

Causality: Chromatography is the definitive step to isolate the desired product from any remaining impurities or regioisomers.

-

Safety and Handling

This compound is a flammable and reactive chemical that requires careful handling in a laboratory setting.[17][18]

-

Personal Protective Equipment (PPE): Always use appropriate PPE, including safety goggles, a face shield, a lab coat, and chemically resistant gloves (e.g., type ABEK respirator filter).

-

Ventilation: Handle only in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors, which may cause respiratory irritation.[1][17]

-

Fire Safety: The compound is highly flammable with a low flash point.[1] Keep it away from ignition sources, sparks, and open flames. Use spark-proof tools and store in a flammables-designated area.[9][19]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[9] It may be sensitive to air and can potentially form peroxides.[7][10]

GHS Hazard Information

| Hazard Class | Code | Description | Source(s) |

| Flammable liquids | H225 | Highly flammable liquid and vapor | [1][17] |

| Skin corrosion/irritation | H315 | Causes skin irritation | [1][17] |

| Serious eye damage/irritation | H319 | Causes serious eye irritation | [1][17] |

| Specific target organ toxicity | H335 | May cause respiratory irritation | [1] |

Conclusion

This compound is more than a simple reagent; it is an enabling tool for precision chemistry. Its well-defined stereochemistry and predictable reactivity through epoxide ring-opening reactions provide chemists in pharmaceutical and materials science with a reliable method for constructing complex, functional molecules. A thorough understanding of its properties, reactivity, and handling requirements is essential for leveraging its full potential in the synthesis of next-generation drugs and advanced polymers.

References

-

This compound. LookChem. [Link]

-

(S)-(+)-Glycidyl methyl ether | C4H8O2 | CID 6992187. PubChem - NIH. [Link]

-

1,2-Epoxy-3-methoxypropane | C4H8O2 | CID 13589. PubChem. [Link]

-

Synthesis of poly(alkyl glycidyl ether)s. ResearchGate. [Link]

-

Safety Data Sheet. Farnell. [Link]

-

Anionic ring-opening polymerization of functional epoxide monomers in the solid state. NIH. [Link]

-

Selective ring-opening polymerization of glycidyl esters. Polymer Chemistry (RSC Publishing). [Link]

-

Unlocking Ring-Opening Polymerization of Glycidyl Propargyl Ether via Lewis Pair Organocatalysts. ACS Macro Letters. [Link]

- Method of synthesizing glycidyl ether compounds in the absence of water and organic solvents.

-

(1-Adamantyl)methyl glycidyl ether: a versatile building block for living polymerization. PubMed. [Link]

-

Synthesis of Monoalkyl Glyceryl Ethers by Ring Opening of Glycidol with Alcohols in the Presence of Lewis Acids. ResearchGate. [Link]

-

Conditions and yields for the synthesis from methyl glycidyl ether. ResearchGate. [Link]

-

Glycidyl methyl ether - High purity. Georganics. [Link]

-

Synthesis of Chiral Building Blocks for Use in Drug Discovery. ResearchGate. [Link]

-

Synthesis of Chiral Building Blocks for Use in Drug Discovery. MDPI. [Link]

-

(1-Adamantyl)methyl Glycidyl Ether: A Versatile Building Block for Living Polymerization. ResearchGate. [Link]

-

[Application of methyl in drug design]. PubMed. [Link]

Sources

- 1. (S)-(+)-Glycidyl methyl ether | C4H8O2 | CID 6992187 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. chemimpex.com [chemimpex.com]

- 6. (S)-(+)-环氧丙基甲基醚 97% | Sigma-Aldrich [sigmaaldrich.com]

- 7. 1,2-Epoxy-3-methoxypropane | C4H8O2 | CID 13589 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound | 64491-68-5 [chemicalbook.com]

- 9. This compound|lookchem [lookchem.com]

- 10. METHYL GLYCIDYL ETHER | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 11. US6392064B2 - Method of synthesizing glycidyl ether compounds in the absence of water and organic solvents - Google Patents [patents.google.com]

- 12. [Application of methyl in drug design] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Anionic ring-opening polymerization of functional epoxide monomers in the solid state - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. researchgate.net [researchgate.net]

- 17. sigmaaldrich.com [sigmaaldrich.com]

- 18. echemi.com [echemi.com]

- 19. fishersci.com [fishersci.com]

A Technical Guide to (S)-(+)-Methyl Glycidyl Ether: Structure, Stereochemistry, and Synthetic Utility

Introduction

(S)-(+)-Methyl glycidyl ether, a key chiral building block, is of paramount importance in modern synthetic chemistry, particularly within the pharmaceutical and materials science sectors.[1][] As a chiral epoxide, its utility stems from the inherent reactivity of the strained three-membered oxirane ring, combined with the stereochemical information encoded in its single asymmetric center.[3][4] This guide provides an in-depth analysis of its structure, the principles governing its stereochemistry, common synthetic strategies, and its critical role as a precursor in the development of complex, high-value molecules. For researchers and drug development professionals, a thorough understanding of this molecule is not merely academic; it is foundational to the rational design and efficient execution of stereocontrolled syntheses.[1]

Core Molecular Structure and Physicochemical Properties

This compound, systematically named (2S)-2-(methoxymethyl)oxirane, is a colorless liquid characterized by a unique combination of a reactive epoxide and a chemically stable methyl ether.[][5][6] This structure confers a specific set of physical and chemical properties that are crucial for its application in organic synthesis.

Structural Representation

The fundamental structure consists of a propane backbone where C2 and C3 form an epoxide ring, and a methoxy group is attached to C1. The stereochemistry at the C2 position dictates the overall chirality of the molecule.

Caption: 2D structure of this compound with the chiral center indicated.

Physicochemical Data

The physical properties of this compound are essential for its handling, reaction setup, and purification. These values are summarized below for easy reference.

| Property | Value | Source |

| IUPAC Name | (2S)-2-(methoxymethyl)oxirane | [][5] |

| Synonyms | (S)-1-Methoxy-2,3-epoxypropane | [1][][7] |

| CAS Number | 64491-68-5 | [1] |

| Molecular Formula | C₄H₈O₂ | [1][5] |

| Molecular Weight | 88.11 g/mol | [1][5] |

| Appearance | Colorless clear liquid | [1] |

| Density | 0.982 g/mL at 25 °C | |

| Boiling Point | 110-111 °C | |

| Optical Rotation | [α]20/D +15.6°, c = 5 in toluene |

Stereochemistry: The (S) and (+) Designations

The nomenclature "(S)-(+)" provides two distinct pieces of information about the molecule's stereochemical nature. The "(S)" describes the absolute configuration at the chiral center, an intrinsic structural feature determined by the Cahn-Ingold-Prelog (CIP) priority rules. The "(+)" denotes its dextrorotatory optical activity, an experimentally measured property indicating that it rotates plane-polarized light to the right.[8] There is no direct, predictable correlation between the (S) configuration and the (+) direction of optical rotation.[8]

Cahn-Ingold-Prelog (CIP) Priority Assignment

The absolute configuration of the chiral carbon (C2) is assigned by prioritizing the four attached groups based on atomic number.[8][9][10]

-

Priority Assignment:

-

Priority 1: The oxygen atom of the epoxide ring (-O-). It has the highest atomic number (8) directly attached to the chiral center.

-

Priority 2: The other carbon atom of the epoxide ring (-CH₂- in the ring). It is bonded to one oxygen and two hydrogens.

-

Priority 3: The methoxymethyl group (-CH₂OCH₃). The carbon is bonded to one oxygen and two hydrogens. A tie-break with group #2 is resolved by looking at the next atoms; here, the carbon is attached to an oxygen, whereas the epoxide carbon is also attached to an oxygen. However, the path from the chiral center through the -CH2OCH3 group is considered higher priority than the path through the -CH2- of the epoxide.

-

Priority 4: The hydrogen atom (-H). It has the lowest atomic number (1).

-

-

Spatial Orientation and Determination: To determine the configuration, the molecule is oriented so that the lowest priority group (Priority 4, -H) points away from the viewer. The path from Priority 1 to 2 to 3 is then traced. For this compound, this path is counter-clockwise, leading to the "(S)" designation (from the Latin sinister for left).[8][9]

Caption: Visualization of the Cahn-Ingold-Prelog (CIP) rules for assigning the (S) configuration.

Synthesis of Enantiopure this compound

The synthesis of chiral epoxides like this compound is a cornerstone of asymmetric synthesis.[3][11] The primary strategy involves starting with an already enantiopure precursor to ensure the final product retains high optical purity. A common and effective precursor is (S)-glycidol.

Synthetic Workflow: Etherification of (S)-Glycidol

The most direct route is the Williamson ether synthesis, where the alkoxide of (S)-glycidol reacts with a methylating agent. However, to avoid unwanted epoxide ring-opening by the nucleophilic alkoxide, a more robust method involves activating the hydroxyl group of a precursor which is then cyclized. A highly reliable approach involves converting a chiral precursor like (R)-3-chloro-1,2-propanediol into the epoxide. An alternative, often used for creating various glycidyl ethers, is the reaction of an alcohol with an activated glycidyl derivative, such as a glycidyl nosylate or tosylate, in the presence of a base.[12]

Caption: A generalized workflow for the synthesis of (S)-Methyl Glycidyl Ether.

Exemplary Synthetic Protocol

This protocol is adapted from general procedures for the synthesis of glycidyl ethers from chiral glycidol precursors.[13]

Objective: To synthesize this compound from (S)-glycidol.

Materials:

-

(S)-glycidol (1.0 eq)

-

Sodium hydride (NaH), 60% dispersion in mineral oil (1.1 eq)

-

Methyl iodide (CH₃I) (1.2 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with a suspension of sodium hydride (1.1 eq) in anhydrous THF.

-

Alkoxide Formation: The flask is cooled to 0 °C in an ice bath. A solution of (S)-glycidol (1.0 eq) in anhydrous THF is added dropwise via the dropping funnel over 30 minutes. Causality: Slow addition at low temperature controls the exothermic reaction and hydrogen gas evolution.

-

Reaction Monitoring: The mixture is allowed to warm to room temperature and stirred for 1 hour until hydrogen evolution ceases, indicating complete formation of the sodium alkoxide.

-

Methylation: The reaction mixture is cooled back to 0 °C. Methyl iodide (1.2 eq) is added dropwise. The reaction is then stirred at room temperature overnight. Insight: The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting glycidol.

-

Quenching: The reaction is carefully quenched by the slow addition of saturated aqueous NH₄Cl solution at 0 °C to neutralize the excess NaH.

-

Extraction: The aqueous layer is extracted three times with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, and filtered.

-

Purification: The solvent is removed under reduced pressure. The crude product is purified by fractional distillation under vacuum to yield pure this compound. Self-Validation: The purity and identity of the product should be confirmed by ¹H NMR, ¹³C NMR, and its optical rotation measured to confirm enantiomeric purity.

Reactivity and Applications in Drug Development

The synthetic value of this compound is centered on the predictable and stereospecific ring-opening of its epoxide.[1][14] This reaction allows for the installation of a chiral 1-methoxy-2-hydroxypropyl moiety into a target molecule.

Regioselectivity of Epoxide Ring-Opening

The ring-opening is highly regioselective.

-

Under basic or neutral conditions: Nucleophilic attack occurs predominantly at the less sterically hindered terminal carbon (C3), following an Sₙ2 mechanism. This is the most common pathway utilized in synthesis.

-

Under acidic conditions: The epoxide oxygen is first protonated. The nucleophile then attacks the more substituted carbon (C2), which can better stabilize the partial positive charge that develops in the transition state.

This predictable regioselectivity is a critical tool for synthetic chemists, allowing precise control over the final product structure.

Applications as a Chiral Intermediate

This compound and its derivatives are vital intermediates in the synthesis of numerous active pharmaceutical ingredients (APIs).[1][15] A prominent example is its use in the synthesis of β-blockers, a class of drugs used to manage cardiovascular diseases.[12][16][17] The chiral center introduced by the glycidyl ether is often essential for the drug's specific interaction with its biological target.

For instance, derivatives like (S)-(+)-Glycidyl nosylate are key intermediates for drugs such as Landiolol hydrochloride.[16][17] The epoxide ring is opened by a nucleophile (e.g., an amine from another part of the target molecule) to construct the final drug scaffold, with the stereochemistry set by the starting material.

Conclusion

This compound is more than a simple chemical reagent; it is an enabling tool for asymmetric synthesis. Its well-defined structure and stereochemistry, coupled with the predictable reactivity of the epoxide ring, provide a reliable method for introducing chirality into complex molecules. For professionals in drug discovery and materials science, mastering the chemistry of this building block is a key step toward the innovative and efficient production of next-generation products. Its role in constructing chiral polymers and as a precursor to life-saving pharmaceuticals underscores its continued and growing importance in the chemical sciences.[1][18][19]

References

-

Synthetic Applications of Chiral Unsaturated Epoxy Alcohols Prepared by Sharpless Asymmetric Epoxidation. National Institutes of Health (NIH). Available from: [Link]

-

Epoxide. Wikipedia. Available from: [Link]

-

Synthesis of epoxides. Organic Chemistry Portal. Available from: [Link]

-

Synthesis of Chiral Cyclic Alcohols from Chiral Epoxides by H or N Substitution with Frontside Displacement. (2018-09-26). ACS Publications. Available from: [Link]

-

(S)-(+)-Glycidyl methyl ether | C4H8O2 | CID 6992187. PubChem. Available from: [Link]

- Process for preparation of glycidyl ether. (US6087512A). Google Patents.

-

Conditions and yields for the synthesis from methyl glycidyl ether. ResearchGate. Available from: [Link]

-

Synthesis of poly(alkyl glycidyl ether)s, wherein R represents methyl,.... ResearchGate. Available from: [Link]

-

Anionic ring-opening polymerization of functional epoxide monomers in the solid state. (2023-09-20). National Institutes of Health (NIH). Available from: [Link]

-

Selective ring-opening polymerization of glycidyl esters: a versatile synthetic platform for glycerol-based (co)polyethers. Royal Society of Chemistry. Available from: [Link]

- Process for the preparation of glycidyl ethers. (US5162547A). Google Patents.

-

Unlocking Ring-Opening Polymerization of Glycidyl Propargyl Ether via Lewis Pair Organocatalysts. (2025-09-05). ACS Publications. Available from: [Link]

-

Top ten applications for Glycidyl Ethers. SACHEM, Inc. Available from: [Link]

-

Synthesis of Monoalkyl Glyceryl Ethers by Ring Opening of Glycidol with Alcohols in the Presence of Lewis Acids. ResearchGate. Available from: [Link]

-

Introduction to Assigning (R) and (S): The Cahn-Ingold-Prelog Rules. (2016-10-20). Master Organic Chemistry. Available from: [Link]

-

Glycidyl methyl ether - High purity. Georganics. Available from: [Link]

-

3.6 Cahn-Ingold Prelog Rules. (2019-06-05). Chemistry LibreTexts. Available from: [Link]

-

Cahn–Ingold–Prelog priority rules. Wikipedia. Available from: [Link]

-

R&S Nomenclature for Chiral molecule||Cahn-Ingold-Prelog Sequence rules||stereocenter. (2022-11-22). YouTube. Available from: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Epoxide - Wikipedia [en.wikipedia.org]

- 5. (S)-(+)-Glycidyl methyl ether | C4H8O2 | CID 6992187 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. CAS 930-37-0: Methyl glycidyl ether | CymitQuimica [cymitquimica.com]

- 7. (S)-Glycidyl Methyl Ether | 64491-68-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Cahn–Ingold–Prelog priority rules - Wikipedia [en.wikipedia.org]

- 11. Synthetic Applications of Chiral Unsaturated Epoxy Alcohols Prepared by Sharpless Asymmetric Epoxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. US6087512A - Process for preparation of glycidyl ether - Google Patents [patents.google.com]

- 13. (S)-(+)-Glycidyl nosylate | 115314-14-2 [chemicalbook.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. sacheminc.com [sacheminc.com]

- 16. Synthesis and Applications of (S)-(+)-Glycidyl nosylate_Chemicalbook [chemicalbook.com]

- 17. guidechem.com [guidechem.com]

- 18. researchgate.net [researchgate.net]

- 19. Selective ring-opening polymerization of glycidyl esters: a versatile synthetic platform for glycerol-based (co)polyethers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

Introduction: The Strategic Importance of Chiral Epoxides in Modern Synthesis

An In-Depth Technical Guide to (S)-(+)-Methyl Glycidyl Ether (CAS: 64491-68-5)

In the landscape of contemporary organic synthesis, particularly within pharmaceutical and materials science, the precise control of stereochemistry is not merely an academic exercise but a critical determinant of a molecule's function, efficacy, and safety.[1][2] Chiral molecules, which exist as non-superimposable mirror images (enantiomers), often exhibit profoundly different biological activities.[2] Consequently, the demand for enantiomerically pure compounds has driven the development of sophisticated asymmetric synthesis strategies.[1][2]

Among the most versatile and powerful chiral building blocks are the chiral epoxides.[1] Their inherent ring strain makes them susceptible to regioselective and stereospecific ring-opening by a vast array of nucleophiles, providing a reliable method for introducing defined stereocenters into complex molecular architectures.[1][3] this compound (S-MGE), also known as (S)-(+)-2-(Methoxymethyl)oxirane, stands out as a particularly valuable C3 chiral synthon.[4][5] Its simple structure, comprising a stereochemically defined epoxide and a methyl ether, offers a combination of reactivity and stability that makes it an ideal intermediate for constructing more elaborate molecules, from active pharmaceutical ingredients (APIs) to specialized polymers.[6][][8] This guide provides a comprehensive technical overview of S-MGE for researchers, scientists, and drug development professionals, delving into its properties, synthesis, applications, and the critical analytical methodologies that ensure its quality.

Physicochemical and Spectroscopic Profile

A thorough understanding of a reagent's physical and chemical properties is the foundation of its effective application in the laboratory. S-MGE is a colorless liquid at room temperature, soluble in water and most organic solvents.[9][10] Its key properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 64491-68-5 | [4][5][6][11][12] |

| Molecular Formula | C₄H₈O₂ | [4][5][6][][13] |

| Molecular Weight | 88.11 g/mol | [4][5][6][13] |

| Appearance | Colorless clear liquid | [6][10] |

| Density | 0.982 g/mL at 25 °C | [4][11] |

| Boiling Point | 110-111 °C | [4][11] |

| Refractive Index (n20/D) | 1.405 - 1.406 | [4][11] |

| Optical Rotation ([α]20/D) | +12° to +15.6° (neat or c=5 in toluene) | [4][6] |

| Flash Point | 17 °C (62.6 °F) - closed cup | [4][10] |

| SMILES | COC[C@@H]1CO1 | [4][5] |

| InChI Key | LKMJVFRMDSNFRT-SCSAIBSYSA-N | [4][5][] |

Synthesis and Enantiomeric Purity

The utility of S-MGE is inextricably linked to its enantiomeric purity. The goal of any synthetic route is to produce the (S)-enantiomer with the highest possible enantiomeric excess (ee), as the presence of the (R)-enantiomer can lead to impurities in subsequent chiral products. Syntheses typically start from a precursor that already contains the desired stereocenter.

A common and effective strategy is the Williamson ether synthesis, starting from enantiomerically pure (S)-glycidol. This approach is favored because it does not involve bond formation or cleavage at the chiral center, thereby minimizing the risk of racemization.

Protocol: Synthesis of (S)-MGE from (S)-Glycidol

This protocol describes a representative lab-scale synthesis. The causality behind this choice is the direct and stereochemically conservative conversion. Using a strong base like sodium hydride ensures efficient deprotonation of the primary alcohol, while a simple methylating agent like methyl iodide completes the reaction.

Step 1: Deprotonation of (S)-Glycidol

-

Under an inert atmosphere (e.g., Nitrogen or Argon), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) to a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and thermometer.

-

Wash the NaH with dry hexanes (3x) to remove the mineral oil, and carefully decant the hexanes.

-

Add anhydrous tetrahydrofuran (THF) to the flask to create a slurry.

-

Cool the slurry to 0 °C using an ice bath.

-

Dissolve (S)-glycidol (1.0 equivalent) in anhydrous THF and add it dropwise to the NaH slurry via the dropping funnel, maintaining the temperature at 0 °C. Causality: Slow addition is critical to control the exothermic reaction and the evolution of hydrogen gas.

-

After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour to ensure complete formation of the sodium alkoxide.

Step 2: Methylation

-

Cool the reaction mixture back down to 0 °C.

-

Add methyl iodide (CH₃I, 1.2 equivalents) dropwise. Insight: Using a slight excess of the methylating agent ensures the reaction goes to completion.

-

After addition, remove the ice bath and allow the reaction to stir at room temperature overnight.

Step 3: Work-up and Purification

-

Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purify the resulting crude oil by fractional distillation under vacuum to yield pure this compound as a colorless liquid.[14]

Step 4: Quality Control

-

Confirm the structure using ¹H NMR and ¹³C NMR spectroscopy.

-

Determine chemical purity using Gas Chromatography (GC). A purity of ≥97% is typical for commercial-grade material.[4][5][6][12]

-

Crucially, determine the enantiomeric excess (% ee) using chiral GC or chiral HPLC. This is the ultimate validation of the synthesis's success.

Diagram: Synthetic Pathway of (S)-MGE

Caption: General reaction scheme for S-MGE with a nucleophile.

This reaction is fundamental to the synthesis of β-amino alcohols, a privileged structural motif found in numerous pharmaceuticals, most notably the "beta-blocker" class of cardiovascular drugs. For example, the reaction of S-MGE with an appropriate amine is a key step in synthesizing the side chain common to drugs like Metoprolol and Atenolol. The methyl group can play a significant role in modulating the physicochemical and pharmacokinetic properties of the final drug molecule. [15]

Polymer Chemistry

S-MGE is also used in the synthesis of functional polymers. [6]Its polymerization can lead to biocompatible polyethers with precisely controlled hydrophilicity, analogous to the widely used poly(ethylene glycol) (PEG). [8]These polymers have applications in drug delivery and biomaterials. [8]

Analytical Methodologies for a Self-Validating System

For a chiral reagent, quality control is paramount. A trustworthy protocol must include a robust analytical system to validate both chemical and, most importantly, enantiomeric purity.

Protocol: Quality Control Workflow for S-MGE

Objective: To determine the chemical purity and enantiomeric excess (% ee) of a synthesized or purchased batch of S-MGE.

1. Gas Chromatography (GC) for Chemical Purity

-

System: A standard GC system with a Flame Ionization Detector (FID).

-

Column: A non-polar capillary column (e.g., DB-1 or equivalent).

-

Method:

-

Prepare a dilute solution of the S-MGE sample in a suitable solvent (e.g., dichloromethane or ethyl acetate).

-

Inject a small volume (e.g., 1 µL) into the GC.

-

Run a temperature program that effectively separates the solvent, the product, and any potential impurities (e.g., residual starting materials or solvent).

-

Integrate the peak areas. The chemical purity is calculated as the area of the product peak divided by the total area of all peaks, expressed as a percentage. Commercial specifications are often ≥97%. [4][6][12] 2. Chiral Chromatography for Enantiomeric Purity (% ee)

-

-

Rationale: This is the most critical analysis. It separates the (S) and (R) enantiomers, allowing for their quantification. Chiral GC or HPLC can be used. [16][17] - System: A GC or HPLC system equipped with a chiral column (e.g., a cyclodextrin-based column for GC or a chiral stationary phase like Chiralcel OD for HPLC).

-

Method:

-

Develop a method that achieves baseline separation of the two enantiomers. This may require optimization of temperature (for GC) or mobile phase composition (for HPLC).

-

Prepare a dilute solution of the S-MGE sample.

-

Inject the sample and record the chromatogram.

-

Identify the peaks corresponding to the (S) and (R) enantiomers. (Injection of a racemic standard is often necessary for initial peak identification).

-

Integrate the peak areas for the (S)-enantiomer (Aₛ) and the (R)-enantiomer (Aᵣ).

-

Calculate the enantiomeric excess using the formula: % ee = [(Aₛ - Aᵣ) / (Aₛ + Aᵣ)] * 100

-

Diagram: Analytical Quality Control Workflow

Caption: A self-validating workflow for S-MGE quality control.

Safety, Handling, and Storage

This compound is a hazardous chemical and must be handled with appropriate precautions. [9]

-

GHS Classification: It is classified as a highly flammable liquid and vapor (H225), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335). [4][13]* Handling: Work in a well-ventilated area, preferably in a chemical fume hood. [18][19]Avoid contact with skin, eyes, and inhalation of vapors. [18][20]Use personal protective equipment (PPE), including safety goggles, a face shield, impervious gloves (e.g., butyl rubber), and a lab coat. [4][18]Grounding and bonding are necessary to prevent static discharge. [19]* Storage: Store in a tightly closed container in a cool, dry, well-ventilated area designated for flammable liquids. [4][10][19]It may be moisture-sensitive and should be stored under an inert gas. Glycidyl ethers may form unstable peroxides upon storage in air or light, so storage in a dark place is recommended. [20]* Spills: In case of a spill, remove all ignition sources. [21]Absorb the spill with an inert, non-combustible material and place it in a sealed container for disposal. [21][22]

Conclusion

This compound is more than just a simple chemical; it is a precision tool for the construction of complex, stereochemically defined molecules. Its value in drug discovery and advanced materials science is derived directly from the predictable reactivity of its epoxide ring and the integrity of its chiral center. For the research scientist, a deep understanding of its synthesis, reactivity, and the analytical methods required to verify its purity is not optional—it is the very basis of reliable and reproducible science. By employing the robust synthetic and analytical workflows described herein, researchers can confidently leverage the power of S-MGE to accelerate innovation and achieve their synthetic goals.

References

-

(S)-(+)-Glycidyl methyl ether, min 97% (GC), 100 grams. HDH Chemicals. [Link]

-

(S)-(+)-Glycidyl methyl ether (97%). Amerigo Scientific. [Link]

-

(S)-(+)-Glycidyl methyl ether | C4H8O2 | CID 6992187. PubChem - NIH. [Link]

-

Safety Data Sheet. Farnell. [Link]

-

GLVCIDYL ETHERS. CDC Stacks. [Link]

-

ALLYL GLYCIDYL ETHER. Gelest, Inc. [Link]

-

Safety Data Sheet: Glycidyl ether. Chemos GmbH&Co.KG. [Link]

-

Material Safety Data Sheet - Allyl glycidyl ether, 99+. Cole-Parmer. [Link]

-

GLYCIDYL ESTERS: AN UPDATED MINI-REVIEW OF ANALYTICAL METHODS (2015-2022). ResearchGate. [Link]

-

Synthesis of poly(alkyl glycidyl ether)s, wherein R represents methyl,... ResearchGate. [Link]

- Process for preparation of glycidyl ether.

-

Solvent-Free Synthesis of Glycidyl Ethers. Chalmers ODR. [Link]

-

This compound. LookChem. [Link]

-

Chiral Epoxides in Modern Organic Synthesis: The Role of (S)-N-Glycidylphthalimide. Survival Technologies. [Link]

-

Determination of Enantiomeric Purity by Direct Methods. Science of Synthesis. [Link]

- Process for the preparation of glycidyl ethers.

-

Conditions and yields for the synthesis from methyl glycidyl ether. ResearchGate. [Link]

-

Synthetic Methods for the Construction of Chiral Molecules: Enantioselective Catalysis and Asymmetric Synthesis. Hilaris Publisher. [Link]

-

Electronic supporting information. The Royal Society of Chemistry. [Link]

-

DESIGN AND SYTHESIS OF NOVEL CHIRAL BASE. Purdue University Graduate School. [Link]

-

Synthesis of Chiral Tetramic Acids: Preparation of (S)-5- Benzylpyrrolidine-2,4-dione from L-Phenylalanine Methyl Ester Hydrochloride. Organic Syntheses. [Link]

-

Glycidyl methyl ether. Georganics. [Link]

-

Oxiranecarboxylic Acid, Methyl Ester, (2S). Organic Syntheses Procedure. [Link]

-

[Application of methyl in drug design]. PubMed. [Link]

- Process for the preparation of glycidyl esters.

Sources

- 1. survivaltechnologies.in [survivaltechnologies.in]

- 2. hilarispublisher.com [hilarispublisher.com]

- 3. nbinno.com [nbinno.com]

- 4. (S)-(+)-环氧丙基甲基醚 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. (S)-(+)-Glycidyl methyl ether (97%) - Amerigo Scientific [amerigoscientific.com]

- 6. chemimpex.com [chemimpex.com]

- 8. researchgate.net [researchgate.net]

- 9. CAS 930-37-0: Methyl glycidyl ether | CymitQuimica [cymitquimica.com]

- 10. This compound|lookchem [lookchem.com]

- 11. This compound | 64491-68-5 [chemicalbook.com]

- 12. calpaclab.com [calpaclab.com]

- 13. (S)-(+)-Glycidyl methyl ether | C4H8O2 | CID 6992187 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. Organic Syntheses Procedure [orgsyn.org]

- 15. [Application of methyl in drug design] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Thieme E-Books & E-Journals [thieme-connect.de]

- 17. orgsyn.org [orgsyn.org]

- 18. stacks.cdc.gov [stacks.cdc.gov]

- 19. gelest.com [gelest.com]

- 20. farnell.com [farnell.com]

- 21. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 22. METHYL GLYCIDYL ETHER | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

(S)-(+)-Methyl glycidyl ether molecular weight and formula

An In-Depth Technical Guide to (S)-(+)-Methyl Glycidyl Ether for Advanced Research and Pharmaceutical Development

Introduction

This compound, a chiral epoxide, stands as a pivotal building block in modern organic synthesis. Its unique combination of a reactive oxirane ring, a defined stereocenter, and a methoxy group makes it a versatile intermediate with significant value for researchers, scientists, and drug development professionals. While seemingly simple in structure, this compound provides a gateway to complex molecular architectures, enabling the synthesis of advanced polymers, functional materials, and, most critically, stereochemically pure pharmaceutical agents.[1][] This guide offers a comprehensive technical overview of this compound, moving from its fundamental properties to its mechanistic reactivity, practical applications, and essential handling protocols, thereby providing a holistic resource for its effective utilization in a laboratory setting.

Core Molecular & Physicochemical Properties

A thorough understanding of a reagent begins with its fundamental identity and physical characteristics. These data are crucial for reaction planning, purification, and analytical characterization.

Molecular Identification

The unambiguous identification of this compound is ensured by its specific chemical identifiers and structure.

Caption: 2D structure of this compound.

Table 1: Chemical Identity of this compound

| Identifier | Value | Source(s) |

|---|---|---|

| Molecular Formula | C₄H₈O₂ | [1][3][4][5] |

| Molecular Weight | 88.11 g/mol | [1][3][4] |

| CAS Number | 64491-68-5 | [1][3][4][5] |

| IUPAC Name | (2S)-2-(methoxymethyl)oxirane | [5] |

| Common Synonyms | (S)-(+)-2-(Methoxymethyl)oxirane, (S)-1-Methoxy-2,3-epoxypropane | [1][5] |

| InChIKey | LKMJVFRMDSNFRT-SCSAIBSYSA-N |[4][5] |

Physicochemical Data

The physical properties dictate the compound's behavior under various experimental conditions, influencing choices for solvents, reaction temperatures, and purification methods.

Table 2: Physicochemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| Appearance | Colorless clear liquid | [1] |

| Density | 0.982 g/mL at 25 °C | [6] |

| Boiling Point | 110-111 °C | [6] |

| Flash Point | 17 °C (closed cup) | [3] |

| Refractive Index (n20/D) | ~1.405 | [3][6] |

| Optical Rotation ([α]20/D) | +12° to +15.6° (neat or c=5 in toluene) | [1] |

| Water Solubility | Soluble | [3][7] |

| Purity (typical) | ≥ 97% (GC) |[1] |

Chemical Reactivity & Mechanistic Insights

The synthetic utility of this compound is dominated by the reactivity of its epoxide ring. This strained three-membered heterocycle is susceptible to nucleophilic attack, providing a reliable method for introducing a functionalized, chiral propyl ether backbone into a target molecule.

The Epoxide Moiety: A Gateway to Functionalization

The high ring strain of the oxirane (~13 kcal/mol) makes it an excellent electrophile. The carbon-oxygen bonds are polarized and weakened, predisposing the ring to open upon reaction with a wide range of nucleophiles. This reactivity is the cornerstone of its application, allowing for the controlled formation of new carbon-heteroatom or carbon-carbon bonds.

Nucleophilic Ring-Opening Reactions

The reaction proceeds via an Sₙ2 mechanism. Nucleophiles attack one of the electrophilic carbons of the epoxide, leading to the concerted breaking of the adjacent C-O bond.

-

Causality: Under neutral or basic/nucleophilic conditions, the attack preferentially occurs at the less sterically hindered terminal carbon. This high regioselectivity is a key advantage, leading to predictable product formation.

-

Stereochemistry: The Sₙ2 attack results in an inversion of stereochemistry at the center of attack. Since the nucleophile attacks the terminal, achiral carbon, the original stereocenter at C2 is preserved, transferring its chirality to the final product without racemization.

Caption: Workflow of a typical nucleophilic ring-opening reaction.

Applications in Scientific Research & Development

The predictable reactivity and chiral nature of this compound make it a valuable tool across multiple scientific disciplines.

Polymer Synthesis

It serves as a key monomer in the synthesis of poly(alkyl glycidyl ether)s. These polymers are noted for their biocompatibility and tunable hydrophilicity.[8] By controlling the polymerization, materials with specific lower critical solution temperatures (LCST) can be designed, making them suitable for "smart" hydrogels and other biomedical applications.[8]

Chiral Synthesis in Drug Development

This is a primary application area. The compound acts as a chiral "linchpin," allowing for the introduction of a specific stereocenter that is often crucial for a drug's efficacy and safety. It is employed in the multi-step synthesis of various pharmaceutical intermediates and complex, biologically active compounds where stereochemical purity is paramount.[1][] The methyl ether group can also modulate the physicochemical properties of a drug candidate, potentially improving solubility or metabolic stability.[1][9]

Surface Modification and Material Science

In material science, it is used to functionalize surfaces, improving the adhesion properties of coatings and adhesives.[1] Its ability to react with surface hydroxyl or amine groups makes it effective for creating durable, cross-linked networks essential in electronics and advanced composites.[1][7]

Caption: Logical relationships between structure and applications.

Methodologies & Protocols

The following sections provide generalized, self-validating protocols. Note: These are illustrative and must be adapted and optimized for specific substrates and laboratory conditions.

Synthesis Protocol (General)

The synthesis of glycidyl ethers typically involves the reaction of an alcohol with epichlorohydrin.[10] A more modern and efficient approach utilizes a phase-transfer catalyst, which avoids the need for large volumes of organic solvents and aqueous bases.[10]

Objective: To outline a representative synthesis of a glycidyl ether.

Pillar of Trustworthiness: This protocol is based on established phase-transfer catalysis principles, which enhance reaction rates and yields by facilitating the transport of the alkoxide nucleophile into the organic phase where the electrophile resides.

Step-by-Step Methodology:

-

Reactor Setup: Charge a jacketed glass reactor equipped with an overhead stirrer, condenser, and nitrogen inlet with the starting alcohol (e.g., methanol for methyl glycidyl ether) and a phase-transfer catalyst (e.g., a quaternary ammonium salt).

-

Inert Atmosphere: Purge the system with nitrogen. This is crucial to prevent side reactions with atmospheric moisture and carbon dioxide.

-

Base Addition: Slowly add a powdered alkali metal hydroxide (e.g., NaOH or KOH). The solid base deprotonates the alcohol in situ to form the nucleophilic alkoxide.

-

Epichlorohydrin Addition: Add epichlorohydrin dropwise to the stirred mixture. The reaction is exothermic; controlling the addition rate is essential for maintaining the desired reaction temperature (typically 10-100 °C).[10]

-

Reaction Monitoring: Monitor the reaction progress by a suitable analytical method, such as Gas Chromatography (GC), to track the consumption of the starting materials.

-

Work-up: Upon completion, cool the mixture. The solid salt byproduct (e.g., NaCl) is removed by filtration.

-

Purification: The crude product is purified by vacuum distillation to yield the final, high-purity glycidyl ether.

Analytical Characterization

Objective: To confirm the purity and identity of this compound.

Pillar of Trustworthiness: Using orthogonal analytical techniques (e.g., chromatography for purity, spectroscopy for structure) provides a self-validating system for product confirmation.

Step-by-Step Methodology for Purity Analysis by Gas Chromatography (GC):

-

Sample Preparation: Prepare a dilute solution of the synthesized ether in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

-

Instrument Setup:

-

Column: Use a non-polar or mid-polarity capillary column (e.g., DB-5 or equivalent).

-

Injector: Set to a temperature well above the solvent's boiling point (e.g., 250 °C).

-

Detector: A Flame Ionization Detector (FID) is standard for organic compounds. Set to e.g., 280 °C.

-

Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp at a controlled rate (e.g., 10-20 °C/min) to a final temperature (e.g., 200 °C).

-

-

Injection: Inject a small, precise volume (e.g., 1 µL) of the sample solution into the GC.

-

Data Analysis: Integrate the resulting chromatogram. Purity is calculated as the area of the main product peak divided by the total area of all peaks, expressed as a percentage. The typical purity for commercial grades is ≥ 97%.[1]

Safety, Handling, and Storage

Due to its reactivity and physical properties, this compound must be handled with appropriate care.

Hazard Identification

-

Flammability: The compound is a flammable liquid with a low flash point.[11] All handling should be done away from ignition sources.

-

Irritation: It is known to cause skin and serious eye irritation.[12][13]

-

Inhalation: Vapors may cause respiratory irritation.[13]

-

Incompatibility: Reacts with strong oxidizing agents, acids, and bases.[11][12]

Recommended Handling Procedures

-

Ventilation: Always handle this compound in a well-ventilated chemical fume hood.[13][14]

-

Personal Protective Equipment (PPE):

-

Hygiene: Wash hands thoroughly after handling.[13][14] Do not eat, drink, or smoke in the work area.[14][15]

Storage and Disposal

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area designated for flammable liquids.[13][15] Keep away from incompatible materials.[12][14]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[12][13]

Conclusion

This compound is far more than a simple C₄ molecule; it is an enabling reagent for innovation in drug discovery and material science. Its value is derived from the potent combination of a reactive epoxide handle and a stable chiral center, offering a reliable pathway to complex, value-added products. By understanding its core properties, reactivity, and handling requirements as detailed in this guide, researchers can safely and effectively leverage its synthetic potential to advance their scientific objectives.

References

-

This compound. LookChem. [Link]

-

(S)-(+)-Glycidyl methyl ether (97%). Amerigo Scientific. [Link]

-

(S)-(+)-Glycidyl methyl ether | C4H8O2 | CID 6992187. PubChem - NIH. [Link]

-

Safety Data Sheet: Glycidyl ether. Chemos GmbH & Co.KG. [Link]

-

Safety Data Sheet - 3-(Trimethoxysilyl)propyl glycidyl ether. 3M. [Link]

-

Glycidyl Esters: An Updated Mini-Review of Analytical Methods (2015-2022). ResearchGate. [Link]

-

Synthesis of poly(alkyl glycidyl ether)s. ResearchGate. [Link]

- Method of synthesizing glycidyl ether compounds in the absence of water and organic solvents.

-

[Application of methyl in drug design]. PubMed. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 3. This compound|lookchem [lookchem.com]

- 4. (S)-(+)-Glycidyl methyl ether (97%) - Amerigo Scientific [amerigoscientific.com]

- 5. (S)-(+)-Glycidyl methyl ether | C4H8O2 | CID 6992187 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | 64491-68-5 [chemicalbook.com]

- 7. CAS 930-37-0: Methyl glycidyl ether | CymitQuimica [cymitquimica.com]

- 8. researchgate.net [researchgate.net]

- 9. [Application of methyl in drug design] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. US6392064B2 - Method of synthesizing glycidyl ether compounds in the absence of water and organic solvents - Google Patents [patents.google.com]

- 11. spectrumchemical.com [spectrumchemical.com]

- 12. fishersci.com [fishersci.com]

- 13. chemos.de [chemos.de]

- 14. multimedia.3m.com [multimedia.3m.com]

- 15. echemi.com [echemi.com]

Physical properties of (S)-(+)-Methyl glycidyl ether

An In-Depth Technical Guide to the Physical Properties of (S)-(+)-Methyl Glycidyl Ether

Authored by a Senior Application Scientist

Introduction: The Role of this compound as a Chiral Precursor

This compound, a chiral epoxide, is a critical building block in modern synthetic chemistry.[1][] Its value is derived from the stereospecificity conferred by the (S)-configured epoxide ring, a highly reactive functional group that can undergo regioselective ring-opening reactions. This property makes it an indispensable intermediate in the synthesis of complex, enantiomerically pure molecules, particularly within the pharmaceutical and materials science sectors.[1] For researchers and drug development professionals, a comprehensive understanding of its physical properties is not merely academic; it is fundamental to its effective handling, reaction optimization, and integration into synthetic pathways.

This guide provides a detailed examination of the core physical characteristics of this compound, moving beyond simple data tabulation to explain the practical implications and experimental methodologies behind these values.

Chemical Identity and Core Identifiers

Precise identification is the cornerstone of chemical safety and reproducibility. This compound is known by several synonyms, and its core identifiers are summarized below.

| Identifier | Value | Source(s) |

| CAS Number | 64491-68-5 | [1][3][4][5] |

| IUPAC Name | (2S)-2-(methoxymethyl)oxirane | [][5] |

| Molecular Formula | C₄H₈O₂ | [1][3][5] |

| Molecular Weight | 88.11 g/mol | [1][5] |

| Synonyms | (S)-(+)-2-(Methoxymethyl)oxirane, (S)-1-Methoxy-2,3-epoxypropane | [1][5] |

| InChI Key | LKMJVFRMDSNFRT-SCSAIBSYSA-N | [][5] |

| SMILES | COC[C@@H]1CO1 | [5] |

A Comprehensive Profile of Physical Properties

The physical properties of a compound dictate its behavior under various experimental conditions. The following table summarizes the key physical data for this compound, compiled from authoritative chemical data sources.

| Property | Value | Conditions | Source(s) |

| Appearance | Colorless to pale yellow, clear liquid | Ambient | [1][3] |

| Boiling Point | 110-111 °C | 760 mmHg (lit.) | [4] |

| 116.5 °C | 760 mmHg | [3] | |

| Density | 0.982 g/mL | 25 °C (lit.) | [3][4] |

| Refractive Index (n_D) | 1.405 | 20 °C (lit.) | [3][4][6] |

| Specific Optical Rotation ([α]_D) | +15.6° | 20 °C, c=5 in toluene | [6] |

| +12° to +15° | 20 °C, neat | [1] | |

| +14° | 20 °C, neat | ||

| Flash Point | 17 °C (63 °F) | Closed Cup | [3][6][7] |

| Vapor Pressure | 21.6 mmHg | 25 °C | [3] |

| Solubility | Soluble in water | Ambient | [3][6] |

Experimental Determination of Critical Properties

Accurate determination of physical properties is essential for quality control and reaction chemistry. The following protocols outline the standard procedures for measuring the properties that define the chirality and purity of this compound.

Protocol 1: Determination of Specific Optical Rotation via Polarimetry

The specific rotation is the most critical physical property for confirming the enantiomeric identity and purity of a chiral substance like this compound. It measures the extent to which the substance rotates plane-polarized light.

Causality and Scientific Rationale: Chiral molecules lack an internal plane of symmetry and thus interact with plane-polarized light, causing its plane of polarization to rotate. The direction (+ or -) and magnitude of this rotation are unique to the molecule's stereochemistry. This protocol is designed to measure this rotation under standardized conditions (temperature, wavelength, concentration, and path length) to calculate the specific rotation, a material constant.

Step-by-Step Methodology:

-

Instrument Calibration: Power on the polarimeter and allow the sodium lamp (D-line, 589 nm) to warm up for at least 15-20 minutes for stable output. Calibrate the instrument to a zero reading using a blank sample cell filled with the chosen solvent (e.g., high-purity toluene).

-

Sample Preparation: Prepare a precise solution of this compound in toluene. For example, to achieve a concentration (c) of 5 g/100mL as specified in literature, accurately weigh 0.500 g of the ether and dissolve it in a 10 mL volumetric flask, carefully filling to the mark with toluene. Ensure the solution is homogenous and free of bubbles.

-

Measurement: Carefully fill a 1 dm (10 cm) polarimeter cell with the prepared solution, ensuring no air bubbles are trapped in the light path. Place the cell in the polarimeter.

-

Data Acquisition: Record the observed optical rotation (α) in degrees. Perform at least three separate measurements and calculate the average to minimize random error. Ensure the temperature is stable and recorded (typically 20°C).

-

Calculation: Calculate the specific rotation [α] using the formula: [α]_D^T = α / (l × c) Where:

-

α = observed rotation in degrees

-

l = path length in decimeters (dm)

-

c = concentration in g/mL

-

-

Reporting: Report the final specific rotation with all conditions specified, e.g., [α]²⁰_D = +15.6° (c=0.05, toluene).

Protocol 2: Determination of Refractive Index using an Abbe Refractometer

The refractive index is a measure of how light propagates through a substance and is a sensitive indicator of its purity. It is a rapid and non-destructive measurement.

Causality and Scientific Rationale: The refractive index of a pure substance is a constant at a defined temperature and wavelength. Impurities will alter the bulk electron density of the liquid, causing a measurable deviation in the refractive index. Temperature control is critical because density, and therefore refractive index, is highly temperature-dependent.

Step-by-Step Methodology:

-

Instrument Preparation: Turn on the Abbe refractometer and the attached circulating water bath set to 20.0 ± 0.1 °C. Allow the instrument's prisms to reach thermal equilibrium.

-

Calibration Check: Calibrate the instrument using a standard of known refractive index, such as distilled water (n_D²⁰ = 1.3330).

-

Sample Application: Open the prisms of the refractometer. Using a clean pipette, place 2-3 drops of this compound onto the surface of the lower prism.

-

Measurement: Close the prisms firmly. Switch on the light source. Look through the eyepiece and turn the adjustment knob until the light and dark fields converge into a sharp, single line. Use the dispersion correction knob to eliminate any color fringes at the borderline.

-

Data Acquisition: Read the refractive index value from the instrument's scale. Record the temperature.

-

Cleaning: Immediately clean the prisms with a soft tissue soaked in ethanol or acetone to prevent residue from affecting subsequent measurements.

Sources

- 1. chemimpex.com [chemimpex.com]

- 3. This compound|lookchem [lookchem.com]

- 4. This compound | 64491-68-5 [chemicalbook.com]

- 5. (S)-(+)-Glycidyl methyl ether | C4H8O2 | CID 6992187 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound CAS#: 64491-68-5 [m.chemicalbook.com]

- 7. chemicalbook.com [chemicalbook.com]

An In-Depth Technical Guide to the Synthesis and Preparation of (S)-(+)-Methyl Glycidyl Ether

Introduction: The Significance of (S)-(+)-Methyl Glycidyl Ether in Modern Chemistry

This compound, a chiral epoxide, is a cornerstone building block in contemporary organic synthesis, particularly within the pharmaceutical and materials science sectors. Its value is derived from the stereospecific reactivity of the epoxide ring, which allows for the introduction of a chiral methoxymethyl carbinol unit into a target molecule. This functionality is pivotal in the synthesis of a variety of biologically active compounds and specialized polymers.[1] In drug development, the precise stereochemistry offered by this compound is critical for optimizing pharmacological activity and minimizing off-target effects. This guide provides a comprehensive technical overview of the primary synthetic routes to this valuable chiral intermediate, offering insights into the practical considerations and underlying chemical principles that govern each approach.

Core Synthetic Strategies: A Comparative Overview

The synthesis of enantiomerically pure this compound primarily relies on two strategic approaches: the asymmetric epoxidation of an achiral precursor and the utilization of a chiral pool starting material. Each strategy presents a unique set of advantages and challenges in terms of stereocontrol, scalability, and economic viability.

dot

Caption: Core synthetic strategies for this compound.

Methodology 1: Asymmetric Epoxidation of Allyl Methyl Ether

This approach introduces chirality through the use of a chiral catalyst during the epoxidation of the readily available achiral starting material, allyl methyl ether. The success of this strategy hinges on the efficacy and selectivity of the chosen catalytic system.

Sharpless Asymmetric Epoxidation

The Sharpless Asymmetric Epoxidation is a Nobel Prize-winning method renowned for its high enantioselectivity in the epoxidation of allylic alcohols.[2] While allyl methyl ether is not a traditional substrate due to the absence of a hydroxyl group for catalyst coordination, modifications of this methodology can be employed, although they may result in lower enantioselectivity compared to allylic alcohols.

Causality Behind Experimental Choices: The Sharpless epoxidation relies on a titanium tetraisopropoxide catalyst in conjunction with a chiral diethyl tartrate (DET) ligand. The tartrate ligand creates a chiral environment around the titanium center, directing the delivery of the oxygen atom from the oxidant, typically tert-butyl hydroperoxide (TBHP), to one face of the alkene. The choice of L-(+)-DET or D-(-)-DET determines the resulting epoxide enantiomer.[3][4]

Experimental Protocol: Modified Sharpless Epoxidation of Allyl Methyl Ether

-

Catalyst Preparation: In a flame-dried, three-necked flask equipped with a magnetic stirrer and under an inert atmosphere (argon or nitrogen), dissolve L-(+)-diethyl tartrate (0.1 eq.) in anhydrous dichloromethane (DCM) at -20°C.

-

Titanium Addition: To the stirred solution, add titanium(IV) isopropoxide (0.1 eq.) dropwise. The solution should turn a pale yellow.

-

Substrate and Oxidant: Add allyl methyl ether (1.0 eq.) to the catalyst mixture. Subsequently, add a solution of tert-butyl hydroperoxide (TBHP) in toluene (1.5 eq.) dropwise, maintaining the temperature at -20°C.

-

Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 4-8 hours.

-

Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite. Allow the mixture to warm to room temperature and stir for 1 hour.

-

Extraction: Separate the organic layer and extract the aqueous layer with DCM. Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

-

Purification: After filtration, remove the solvent under reduced pressure. The crude product is then purified by fractional distillation under reduced pressure to yield this compound.

Jacobsen-Katsuki Epoxidation

The Jacobsen-Katsuki epoxidation utilizes a chiral manganese-salen complex as the catalyst and is particularly effective for the asymmetric epoxidation of unfunctionalized olefins.[5]

Causality Behind Experimental Choices: The mechanism is believed to involve a manganese(V)-oxo intermediate that transfers an oxygen atom to the alkene. The stereochemistry is controlled by the chiral salen ligand, which directs the approach of the alkene to the active catalytic species. Sodium hypochlorite (bleach) is commonly used as an inexpensive and readily available terminal oxidant.

dot

Sources

- 1. cactus.utahtech.edu [cactus.utahtech.edu]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. dalalinstitute.com [dalalinstitute.com]

- 4. US6392064B2 - Method of synthesizing glycidyl ether compounds in the absence of water and organic solvents - Google Patents [patents.google.com]

- 5. encyclopedia.pub [encyclopedia.pub]

An In-Depth Technical Guide on the Mechanism of Action of (S)-(+)-Methyl Glycidyl Ether: A Cornerstone for Chiral Synthesis

(S)-(+)-Methyl glycidyl ether is a pivotal chiral building block in modern organic and medicinal chemistry. Its utility is fundamentally derived from the precise and predictable reactivity of its strained epoxide ring. This guide provides a comprehensive exploration of the mechanistic principles governing its reactions, offering insights for researchers, scientists, and drug development professionals engaged in the synthesis of complex, stereochemically defined molecules.

Introduction: The Significance of a Chiral Epoxide

This compound, with the chemical formula C4H8O2, is a chiral epoxide that serves as a versatile intermediate in a multitude of synthetic applications.[1][][3] Its value lies in the stereospecificity of its reactions, enabling the introduction of a defined stereocenter into a target molecule. This is of paramount importance in the pharmaceutical industry, where the biological activity of a drug is often dictated by its stereochemistry. A prime example is the synthesis of beta-blockers, where the (S)-enantiomer is typically the more active therapeutic agent.

The core of its reactivity is the three-membered epoxide ring, which is characterized by significant ring strain (approximately 13 kcal/mol). This inherent strain makes the ether linkages susceptible to cleavage under conditions where acyclic ethers would remain inert, thus providing a powerful driving force for ring-opening reactions.[4][5]

The Core Mechanism: Nucleophilic Ring-Opening of the Epoxide

The central mechanism of action of this compound is the nucleophilic ring-opening of the epoxide. This reaction proceeds via a classic S(_N)2 mechanism, where a nucleophile attacks one of the electrophilic carbons of the epoxide, leading to the cleavage of a carbon-oxygen bond. A critical feature of this S(_N)2 attack is the inversion of configuration at the carbon center that is attacked. This stereochemical outcome is fundamental to its application in asymmetric synthesis, as the chirality of the starting epoxide is directly transferred to the product.[5][6]

The regioselectivity of the ring-opening, i.e., which of the two epoxide carbons is attacked, is highly dependent on the reaction conditions, specifically whether the reaction is conducted in a basic/nucleophilic or acidic medium.

Base-Catalyzed/Nucleophilic Ring-Opening: A Sterically Controlled Pathway

Under basic or neutral conditions with a strong nucleophile, the ring-opening of this compound is predominantly governed by steric factors. The nucleophile will preferentially attack the less sterically hindered carbon atom of the epoxide. In the case of this compound, this is the terminal, primary carbon (C3). This pathway is a classic example of an S(_N)2 reaction where the approach of the nucleophile is least impeded at the less substituted position.[5][7]

The reaction is initiated by the direct attack of the nucleophile, leading to the formation of an alkoxide intermediate, which is subsequently protonated during workup to yield the final alcohol product.[8]

Experimental Protocol: Aminolysis of this compound with Benzylamine

This protocol describes a typical nucleophilic ring-opening reaction under basic conditions.

Materials:

-

This compound

-

Benzylamine

-

Ethanol (anhydrous)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

Procedure:

-

In a clean, dry round-bottom flask, dissolve this compound (1.0 equivalent) in anhydrous ethanol (approximately 5 mL per gram of epoxide).

-

Add benzylamine (1.1 equivalents) to the solution.

-

Equip the flask with a reflux condenser and stir the reaction mixture at reflux.

-

Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel to yield 1-(benzylamino)-3-methoxypropan-2-ol.

Data Presentation: Regioselectivity in Base-Catalyzed Ring-Opening

| Nucleophile | Solvent | Temperature (°C) | Major Product Regioisomer | Approximate Yield (%) | Reference |

| Benzylamine | Ethanol | Reflux | Attack at C3 | High | [9] |

| Morpholine | Neat | 80 | Attack at C3 | >95 | [9] |

| Aniline | Neat | 100 | Attack at C3 | ~90 | [9] |

Visualization: Base-Catalyzed Ring-Opening Mechanism

Caption: SN2 mechanism of base-catalyzed ring-opening.

Acid-Catalyzed Ring-Opening: An Electronically Influenced Pathway

In the presence of an acid catalyst, the mechanism of epoxide ring-opening becomes more complex and is influenced by both steric and electronic factors. The reaction is initiated by the protonation of the epoxide oxygen, which makes it a much better leaving group (a neutral alcohol). This protonation also increases the electrophilicity of the epoxide carbons.[10]

The subsequent nucleophilic attack can exhibit characteristics of both S(_N)1 and S(_N)2 reactions. The transition state has significant carbocationic character, with a partial positive charge developing on the carbon atoms of the epoxide. This positive charge is better stabilized on the more substituted carbon atom (C2 in this case) due to the electron-donating effect of the adjacent carbon and oxygen atoms.[5][11]

Consequently, under acidic conditions, the nucleophile preferentially attacks the more substituted carbon atom. However, it's important to note that a discrete carbocation intermediate is generally not formed. The attack still occurs from the backside, leading to inversion of configuration at the site of attack. This mechanism is often described as having "S(_N)1-like" regioselectivity but "S(_N)2-like" stereoselectivity.[10][12]

For epoxides with only primary and secondary carbons, like this compound, the electronic preference for attack at the secondary carbon may be less pronounced, and a mixture of regioisomers can sometimes be observed, although attack at the more substituted carbon is generally favored.[4]

Visualization: Acid-Catalyzed Ring-Opening Mechanism

Caption: SN1-like mechanism of acid-catalyzed ring-opening.

Applications in Drug Development: The Synthesis of Beta-Blockers

A significant application of the mechanism of action of this compound is in the synthesis of chiral beta-adrenergic blocking agents, commonly known as beta-blockers. The therapeutic activity of many beta-blockers resides almost exclusively in the (S)-enantiomer.